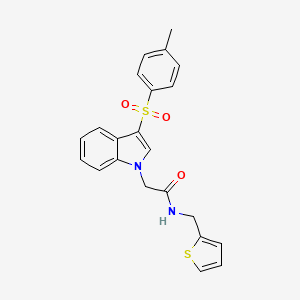

N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is an organic compound that features a thiophene ring, an indole ring, and a tosyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring is tosylated using tosyl chloride in the presence of a base such as pyridine.

Acylation: The tosylated indole is then acylated with 2-bromoacetyl bromide to introduce the acetamide group.

N-Alkylation: The final step involves the N-alkylation of the acetamide with thiophen-2-ylmethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors and automated synthesis equipment.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles like sodium azide or potassium hydroxide can be used under basic conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Indole amines.

Substitution: Various substituted indoles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structure.

Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mécanisme D'action

The mechanism of action of N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting their function or altering their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

N-(thiophen-2-ylmethyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a tosyl group.

N-(thiophen-2-ylmethyl)-2-(3-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromo group instead of a tosyl group.

Uniqueness: N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile in synthetic applications.

Activité Biologique

N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes, including the formation of the indole moiety and the introduction of the thiophen and tosyl groups. The compound is characterized using various spectroscopic methods:

| Spectroscopic Technique | Details |

|---|---|

| NMR (1H and 13C) | Used to confirm the structure and purity of the compound. Typical shifts observed include δ 7.70 (1H NMR) indicating aromatic protons and specific carbon environments in 13C NMR. |

| HRMS | High-resolution mass spectrometry confirms the molecular weight, supporting the proposed structure. |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, particularly HCT-116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer). The compound exhibits significant cytotoxicity, with IC50 values reported in low micromolar ranges:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 7.1 | Induces S and G2/M phase arrest, interacts with DNA, disrupts cell cycle progression. |

| A549 | 10.5 | Modulates expression of tumor suppressors (miR-30C, miR-107) and oncogenes (miR-25, IL-6). |

| MCF7 | 11.9 | Similar mechanisms as above; potential for combination therapy with existing chemotherapeutics like doxorubicin. |

The compound's ability to induce cell cycle arrest suggests it may function similarly to established chemotherapeutic agents by interfering with DNA synthesis.

Antiviral Activity

Additionally, derivatives related to this compound have shown promise as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). In vitro studies demonstrated that certain analogs exhibited low micromolar to sub-micromolar effective concentrations against these viruses, indicating their potential as antiviral agents:

| Compound | Activity Against | EC50 (µM) |

|---|---|---|

| 14'c | RSV | 0.5 |

| 14'e | IAV | 0.8 |

Case Studies

In a study evaluating a series of indole derivatives, including this compound, researchers observed that these compounds not only inhibited tumor growth but also enhanced the efficacy of existing treatments. The combination therapy approach showed improved outcomes in preclinical models.

Propriétés

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-16-8-10-18(11-9-16)29(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-13-17-5-4-12-28-17/h2-12,14H,13,15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGIAPDZVVSNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.